Furanomycin (CAS 18455-25-9) is a naturally occurring, non-proteinogenic α-amino acid characterized by its distinctive trans-2,5-dihydrofuran ring. In procurement contexts, it is primarily sourced as a highly specific competitive antagonist of L-isoleucine and a substrate for isoleucyl-tRNA synthetase (IleRS). Unlike generic translation inhibitors, furanomycin is valued in synthetic biology and medicinal chemistry for its dual utility: it acts as an active participant in ribosomal translation workflows to produce orthogonally modified proteins, and it serves as a stereochemically rigid chiral building block for the synthesis of complex, conformationally constrained peptides[1].
Substituting furanomycin with standard translation inhibitors (such as mupirocin) or generic aliphatic amino acids (such as L-isoleucine or valine) fundamentally compromises both biological and synthetic workflows. In translation assays, mupirocin acts as a tight-binding inhibitor that merely arrests protein synthesis, whereas furanomycin is actively charged to tRNA and incorporated into the growing polypeptide chain, enabling the engineering of aberrant or modified proteins[1]. In organic synthesis, generic acyclic amino acids lack the stereochemically rigid, oxygen-containing trans-2,5-dihydrofuran core of furanomycin, which is critical for introducing specific conformational constraints and altered hydrophobicity into advanced peptide therapeutics [2].
Furanomycin differentiates itself from standard IleRS inhibitors by acting as a false substrate rather than a mere blocker. While inhibitors like mupirocin bind tightly to halt translation, furanomycin binds to E. coli IleRS with an affinity comparable to L-isoleucine and is actively charged to tRNA^Ile. The resulting furanomycyl-tRNA^Ile binds to elongation factor Tu just as tightly as the natural substrate, leading to direct incorporation into precursor proteins during in vitro biosynthesis [1].
| Evidence Dimension | Mechanism of translation interference |
| Target Compound Data | Actively charged to tRNA^Ile and incorporated into polypeptides |
| Comparator Or Baseline | Mupirocin (halts translation without incorporation) |
| Quantified Difference | Enables active substitution for isoleucine in translation systems vs. complete translation arrest |
| Conditions | In vitro protein biosynthesis assay using E. coli IleRS |
This active incorporation is essential for synthetic biologists who need to engineer proteins with unnatural, rigid cyclic amino acids rather than simply inhibiting bacterial growth.
The specific oxygen-containing furan ring of furanomycin is critical for its biological activity. Furanomycin demonstrates a Minimum Inhibitory Concentration (MIC) of 1–5 µg/mL against susceptible bacteria such as E. coli. When compared to carbafuranomycin—a synthetic analog where the furan oxygen is replaced by a methylene group—the activity drops precipitously. Carbafuranomycin exhibits an MIC of >100 µM against wild-type E. coli, proving that the precise heteroatomic structure of furanomycin is required for optimal IleRS-targeted efficacy[1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against wild-type E. coli |
| Target Compound Data | 1–5 µg/mL |
| Comparator Or Baseline | Carbafuranomycin (MIC > 100 µM) |
| Quantified Difference | Substantially higher antibacterial potency strictly dependent on the furan oxygen |
| Conditions | Wild-type E. coli growth inhibition assay |
Validates the necessity of procuring the exact oxygen-containing furanomycin structure for maximum IleRS-targeted antibacterial efficacy and assay reproducibility.
As a chiral building block, furanomycin provides a rigid trans-2,5-dihydrofuran ring that significantly alters the conformational flexibility of synthesized peptides compared to the flexible aliphatic sec-butyl side chain of L-isoleucine. While furanomycin mimics isoleucine's overall binding conformation in the IleRS pocket, its bulkier, rigid side chain introduces specific structural constraints when utilized as a precursor for complex natural products or conformationally locked peptide analogs[1].
| Evidence Dimension | Side-chain structural rigidity and precursor suitability |
| Target Compound Data | Rigid trans-2,5-dihydrofuran ring |
| Comparator Or Baseline | L-isoleucine (flexible aliphatic sec-butyl side chain) |
| Quantified Difference | Introduction of a constrained cyclic ether vs. an acyclic alkane, altering downstream peptide folding |
| Conditions | Structural analysis of synthetic peptide precursors |
Crucial for medicinal chemists procuring precursors to synthesize conformationally locked peptide analogs with precise stereochemical control.
Furanomycin is procured to incorporate non-proteinogenic cyclic amino acids into engineered proteins via native E. coli IleRS machinery, directly leveraging its ability to act as a false substrate rather than a translation blocker [1].
Utilized as a structural template and competitive IleRS inhibitor for developing novel antibacterial agents, particularly where the precise oxygen-containing furan core is required to maintain low-micromolar MICs against multi-drug resistant strains[2].
Sourced as a stereochemically defined building block (αS,2R,5S) for the total synthesis of complex natural products and conformationally constrained peptide therapeutics, where generic aliphatic amino acids fail to provide the necessary rigidity [3].